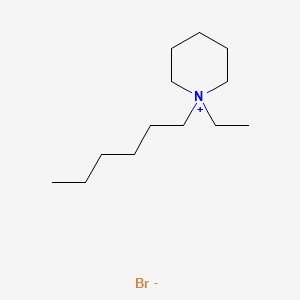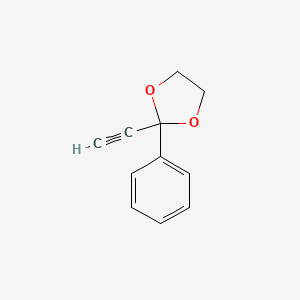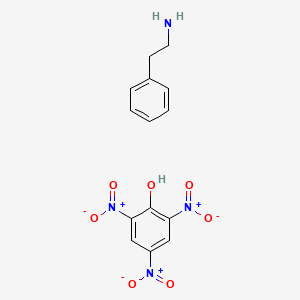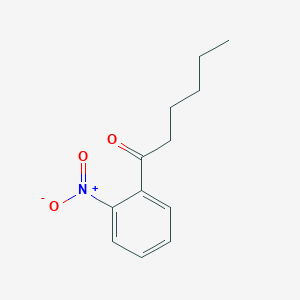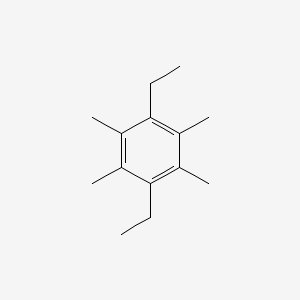
1,4-Diethyl-2,3,5,6-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethyl-2,3,5,6-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C14H22. It consists of a benzene ring substituted with four methyl groups and two ethyl groups. This compound is part of the tetramethylbenzene family, known for its unique structural properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diethyl-2,3,5,6-tetramethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of tetramethylbenzene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves the catalytic alkylation of tetramethylbenzene using ethylene or ethyl chloride. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure to ensure efficient conversion .
化学反応の分析
Types of Reactions
1,4-Diethyl-2,3,5,6-tetramethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperature and pressure.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
1,4-Diethyl-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds. It is also studied for its reactivity and stability under various conditions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
作用機序
The mechanism of action of 1,4-Diethyl-2,3,5,6-tetramethylbenzene primarily involves its interactions with electrophiles and nucleophiles. The benzene ring’s electron-rich nature makes it susceptible to electrophilic attack, leading to various substitution reactions. The presence of ethyl and methyl groups can influence the compound’s reactivity by providing steric hindrance and electronic effects .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetramethylbenzene: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Another isomer with different positioning of ethyl groups, affecting its reactivity and physical properties.
Durene (1,2,4,5-Tetramethylbenzene): Known for its use in the production of pyromellitic dianhydride, a precursor for polyimides.
Uniqueness
1,4-Diethyl-2,3,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it suitable for specialized applications in chemical synthesis and industrial processes .
特性
CAS番号 |
33962-13-9 |
|---|---|
分子式 |
C14H22 |
分子量 |
190.32 g/mol |
IUPAC名 |
1,4-diethyl-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22/c1-7-13-9(3)11(5)14(8-2)12(6)10(13)4/h7-8H2,1-6H3 |
InChIキー |
IEZOZOZHEGAQQY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C(=C1C)C)CC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


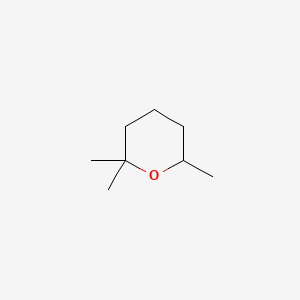


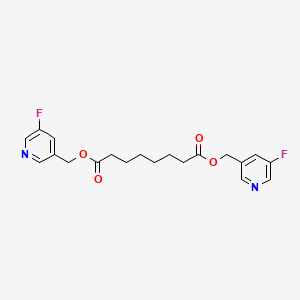
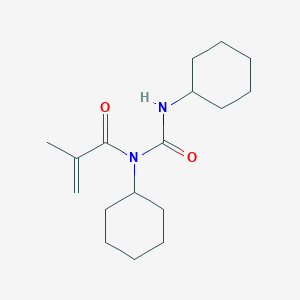
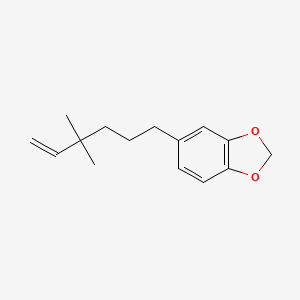
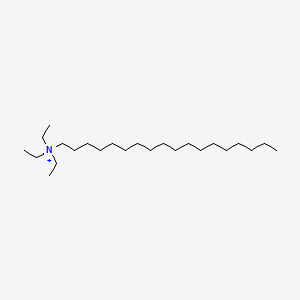
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

